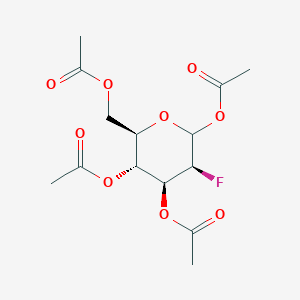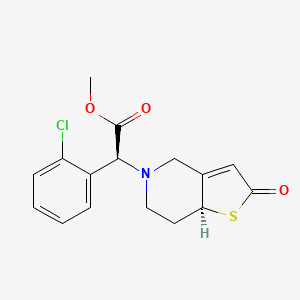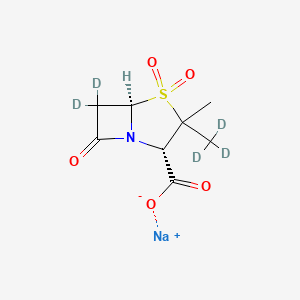
Sulbactam-d5 Sodium Salt (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a beta-lactamase inhibitor. It is a semi-synthetic beta-lactamase inhibitor used in combination with beta-lactam antibiotics to combat bacterial infections. The compound is particularly effective against multidrug-resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulbactam-d5 Sodium Salt (Major) is synthesized through a series of chemical reactions involving the incorporation of deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of sulbactam with deuterated reagents under controlled conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of Sulbactam-d5 Sodium Salt (Major) involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulbactam-d5 Sodium Salt (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulbactam derivatives back to their parent compounds.
Substitution: Nucleophilic substitution reactions are common, where the beta-lactam ring is targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfone and sulfoxide derivatives, which retain the beta-lactamase inhibitory activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Sulbactam-d5 Sodium Salt (Major) has a wide range of scientific research applications:
Wirkmechanismus
Sulbactam-d5 Sodium Salt (Major) exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. By binding to these enzymes, the compound prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. The molecular targets include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulbactam: The parent compound of Sulbactam-d5 Sodium Salt (Major), used in combination with beta-lactam antibiotics.
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Tazobactam: A beta-lactamase inhibitor used in combination with piperacillin.
Uniqueness
Sulbactam-d5 Sodium Salt (Major) is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and excretion studies, where accurate measurement of drug concentrations is crucial.
Eigenschaften
Molekularformel |
C8H10NNaO5S |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI-Schlüssel |
NKZMPZCWBSWAOX-KOYHQTOCSA-M |
Isomerische SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)[O-])[2H].[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


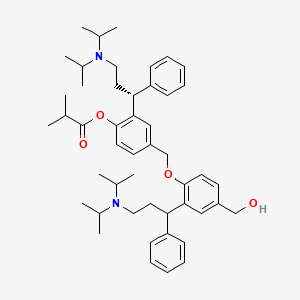

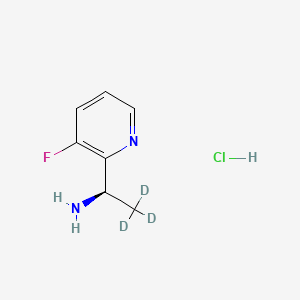


![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)

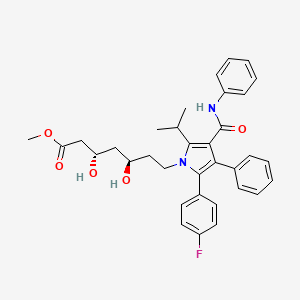
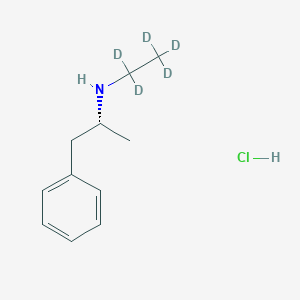
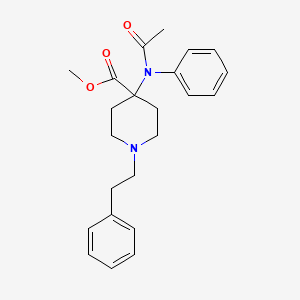

![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
